3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene-based sulfonamide-carboxamide hybrid compound. Its structure features a thiophene core substituted at position 2 with a carboxamide group linked to a pyridin-3-ylmethyl moiety and at position 3 with a methyl(4-methylphenyl)sulfamoyl group. Position 4 of the thiophene ring is occupied by a phenyl group.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-10-12-21(13-11-18)28(2)33(30,31)24-22(20-8-4-3-5-9-20)17-32-23(24)25(29)27-16-19-7-6-14-26-15-19/h3-15,17H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOOIVFKMDXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, with the CAS number 946212-69-7, is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features include a thiophene ring, a sulfamoyl group, and various aromatic substituents, which suggest potential biological activity and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 477.6 g/mol. The presence of functional groups such as sulfamoyl and pyridine enhances its reactivity and potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S2 |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 946212-69-7 |
Biological Activity Overview
Preliminary studies suggest that compounds containing thiophene and sulfamoyl groups may exhibit various biological activities, including:
- Antitumor Activity : The structural characteristics of this compound may contribute to its efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : The presence of aromatic rings can enhance interaction with microbial targets.
Case Studies
- Antitumor Effects : In vitro studies have demonstrated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation through apoptosis induction.
- Anti-inflammatory Studies : Compounds with sulfamoyl groups have been reported to downregulate pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.
Research Findings
Recent research highlights the importance of the structural components in determining biological activity:
- Thiophene Derivatives : These compounds are recognized for their diverse biological activities. Studies indicate that modifications at specific positions on the thiophene ring can significantly alter their pharmacological profiles.
- Sulfamoyl Group Influence : The presence of the sulfamoyl moiety has been linked to enhanced binding affinity to biological targets, which may lead to improved therapeutic efficacy.
Future Directions
Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Comparison with Similar Compounds
Position 4 Substitutions
Carboxamide Group Modifications
- Target Compound: N-(pyridin-3-ylmethyl) group.
- Analogs: N-(4-methylphenyl) (): Increases hydrophobicity. N-[4-(propan-2-yl)phenyl] (, Compound 4): Bulkier substituents may hinder binding in sterically restricted active sites .
Sulfamoyl Group Diversity
- Target Compound : Methyl(4-methylphenyl)sulfamoyl.
- Analogs :
Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
